

P529: A Dual mTORC1/mTORC2 Inhibitor for Cancer Biology Research

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Compound of Interest

Compound Name: Palomid 529

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

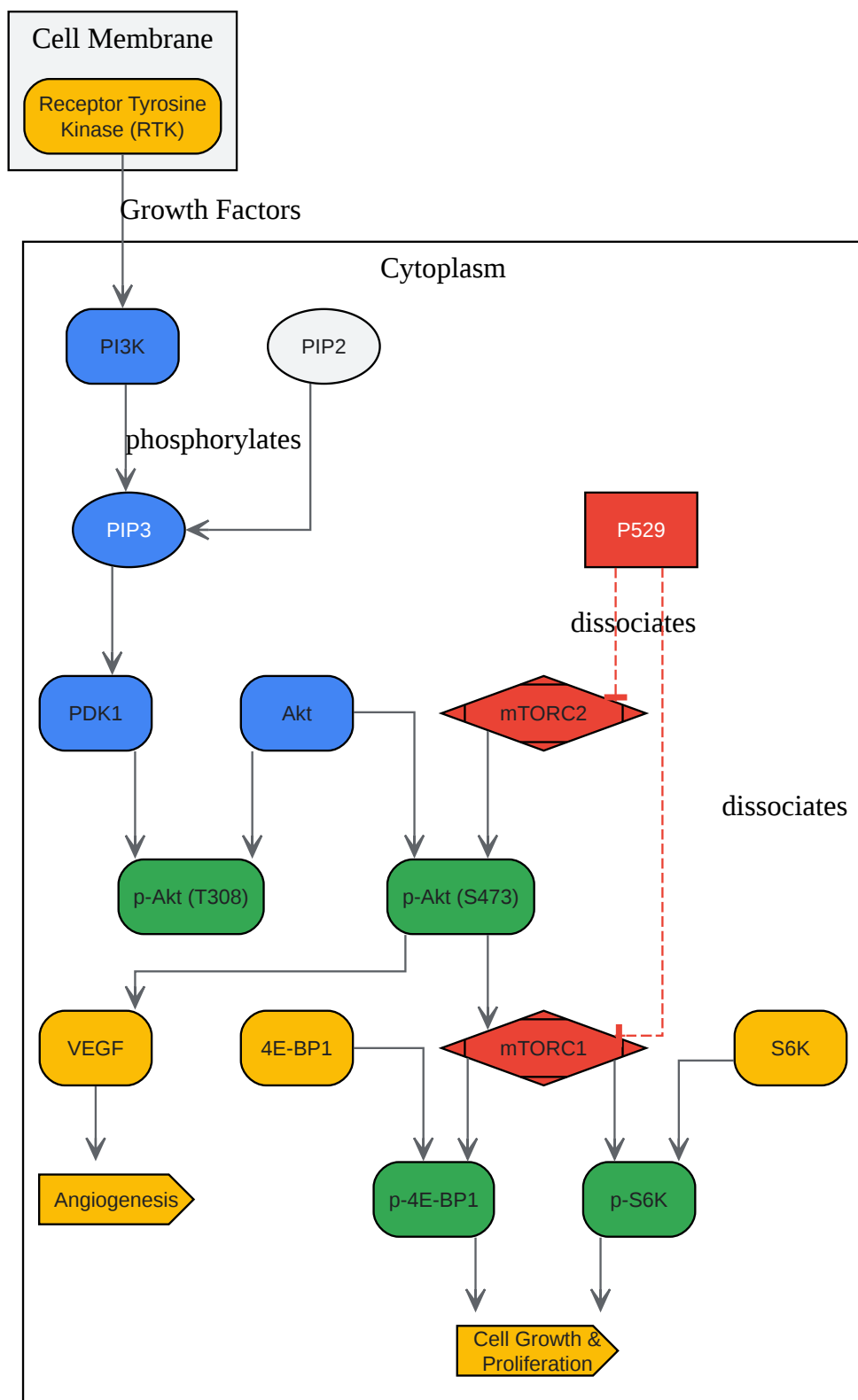
Introduction

Palomid 529 (P529), also known as RES-529, is a novel small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and angiogenesis that is frequently dysregulated in cancer. P529 exhibits a unique mechanism of action by inducing the dissociation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling.^[1] This dual inhibitory action makes P529 a valuable tool for investigating the role of the mTOR pathway in cancer biology and a potential therapeutic agent. These application notes provide detailed protocols for utilizing P529 in cancer research, along with quantitative data from preclinical studies.

Mechanism of Action

P529 exerts its anti-cancer effects by targeting the mTOR signaling cascade. Unlike rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1, P529 disrupts the integrity of both mTORC1 and mTORC2. This leads to the inhibition of downstream signaling molecules, including the phosphorylation of Akt at serine 473 (p-Akt S473), a key event mediated by mTORC2.^[2] The subsequent inhibition of mTORC1 activity results in the decreased phosphorylation of its substrates, such as 4E-BP1 and S6 kinase. The comprehensive

inhibition of both mTOR complexes by P529 results in potent anti-proliferative and anti-angiogenic effects.



[Click to download full resolution via product page](#)**Figure 1:** P529 Signaling Pathway

Data Presentation

In Vitro Anti-proliferative Activity of P529

P529 has demonstrated broad anti-proliferative activity across a range of cancer cell lines. The growth inhibitory effects are concentration-dependent.

Cancer Type	Cell Line	GI50 (μM)
Leukemia	2 - 34	
Non-Small Cell Lung Cancer	2 - 34	
Colon Cancer	6 - 24	
CNS Cancer	2 - 19	
Melanoma	6 - 24	
Ovarian Cancer	6 - 24	
Renal Cancer	2 - 19	
Prostate Cancer	PC-3	5 - 7 ^[1]
Breast Cancer	2 - 19	

Table 1: Growth Inhibitory 50 (GI50) of P529 in the NCI-60 tumor cell lines panel.^[1]

In Vivo Antitumor Efficacy of P529 in a Prostate Cancer Xenograft Model

In a PC-3 prostate cancer xenograft model in nude mice, P529 administered as a single agent or in combination with radiotherapy significantly reduced tumor volume.

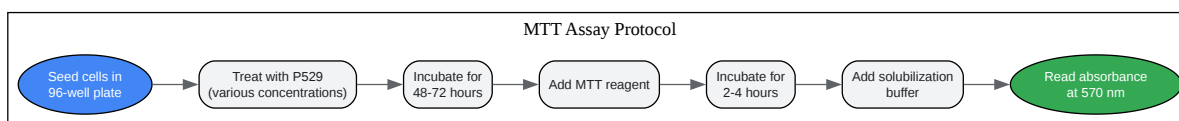
Treatment Group	Tumor Volume Decrease (%)
P529 (20 mg/kg)	42.9
Radiotherapy (6 Gy)	53.0
P529 (20 mg/kg) + Radiotherapy (6 Gy)	77.4

Table 2: In vivo efficacy of P529 in a PC-3 xenograft model.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of P529 on cancer cells.



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Figure 2: MTT Assay Workflow

Materials:

- Cancer cell line of interest (e.g., PC-3)
- Complete culture medium
- P529 (stock solution in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of P529 in complete culture medium. A typical concentration range to test is 0.1 to 100 μ M. Remove the existing medium from the wells and add 100 μ L of the P529 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest P529 concentration).
- **Incubation:** Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
- **Formazan Formation:** Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of p-Akt (S473)

This protocol is to assess the effect of P529 on the phosphorylation of Akt.

Materials:

- Cancer cell line of interest

- P529
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary antibodies: anti-p-Akt (S473) and anti-total Akt
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

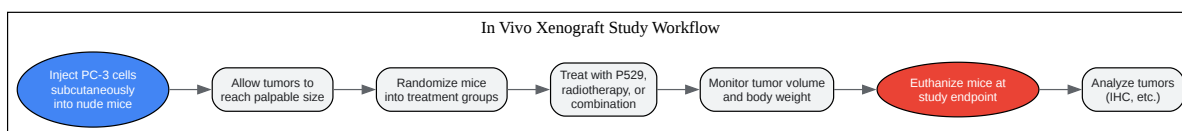
Procedure:

- **Cell Treatment and Lysis:** Plate cells and treat with P529 (e.g., 2 μ M for 24 hours) or vehicle control. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay kit.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-30 μ g) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

In Vivo Xenograft Study in a Prostate Cancer Model

This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of P529.



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Figure 3: In Vivo Xenograft Study Workflow

Materials:

- Athymic nude mice
- PC-3 prostate cancer cells
- Matrigel
- P529 formulation for injection
- Calipers
- Radiation source (if applicable)

Procedure:

- **Cell Implantation:** Subcutaneously inject a suspension of PC-3 cells (e.g., 1×10^6 cells in a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
- **Randomization:** Randomize the mice into treatment groups (e.g., vehicle control, P529 alone, radiotherapy alone, P529 + radiotherapy).
- **Treatment Administration:**
 - **P529:** Administer P529 at a dose of 20 mg/kg via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a specified schedule (e.g., daily or three times a week).[\[1\]](#)
 - **Radiotherapy:** Deliver a single dose of radiation (e.g., 6 Gy) to the tumor area.
- **Monitoring:** Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
- **Endpoint:** The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.
- **Tumor Analysis:** At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

P529 is a potent dual mTORC1/mTORC2 inhibitor with significant anti-cancer activity in a variety of preclinical models. Its unique mechanism of action provides a valuable tool for researchers to explore the intricacies of the PI3K/AKT/mTOR signaling pathway and its role in tumorigenesis and angiogenesis. The protocols provided here offer a starting point for investigating the effects of P529 in various cancer biology research settings. Further optimization of these protocols may be necessary depending on the specific cell lines, animal models, and experimental questions being addressed.

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References

- 1. The novel Akt inhibitor Palomid 529 (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
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